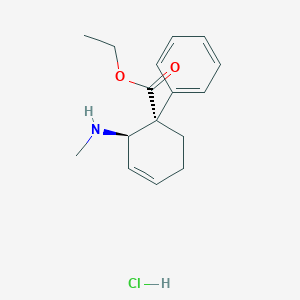

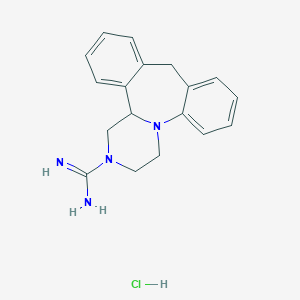

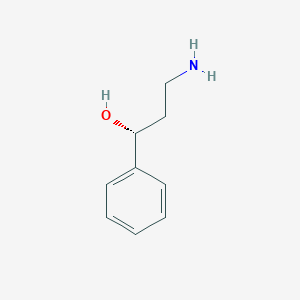

(R)-3-氨基-1-苯基-丙醇

概述

描述

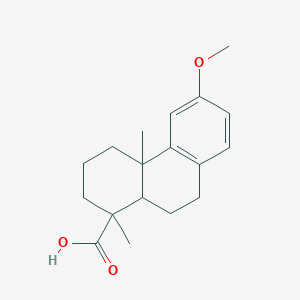

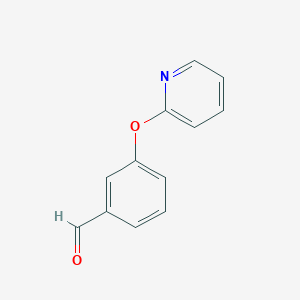

This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, such as a line-angle formula or a 3D model.

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may also include yield percentages and reaction conditions (temperature, pH, etc.).Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry.Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. This could include its reactivity with other compounds, its role as a reactant or product in chemical reactions, and the conditions under which it reacts.Physical And Chemical Properties Analysis

This involves detailing properties such as the compound’s melting point, boiling point, solubility, and spectral properties. It could also include its thermodynamic properties and chemical stability.科学研究应用

药理学应用:一项研究描述了 1-苯氧基-3-氨基-丙烷-2-醇的具有新药理价值的衍生物,其中包括 (R)-3-氨基-1-苯基-丙醇,用于治疗心脏病并具有β-肾上腺素能或抗心律失常特性 (Griffin,2001).

聚胺的酶促合成:一项研究探索了从 3-氨基-丙烷-1-醇合成多功能聚阳离子聚胺,这与药物和基因递送有关。该方法使用马肝醇脱氢酶,对各种氨基醇显示出广泛的适用性 (Cassimjee 等人,2012).

抗抑郁药中间体的合成:研究证明了在酶促拆分过程中使用 3-氨基-3-苯基丙烷-1-醇衍生物,特别是在合成抗抑郁药 (S)-达泊西汀中 (Torre 等人,2006).

化学合成和催化:一项研究利用了一系列衍生自 (R)-1-苯乙胺的氨基醇,包括类似于 (R)-3-氨基-1-苯基-丙醇的化合物,在对醛的二乙基锌不对称加成中,展示了它们在催化中的作用 (Asami 等人,2015).

抗菌剂的合成:该化合物已用于合成和表征取代苯基氮杂环丁烷,它具有作为抗菌剂的潜力 (Doraswamy & Ramana,2013).

抗真菌药物开发:(R)-3-氨基-1-苯基-丙醇的衍生物被用于合成对白色念珠菌和烟曲霉具有活性的抗真菌剂 (Guillon 等人,2009).

用于生物学研究的树状聚合物的合成:该化合物已被用于生物学研究中聚(醚亚胺)树状聚合物的合成,说明了其无毒的性质和在生物学应用中的潜力 (Krishna 等人,2005).

安全和危害

This would include the compound’s toxicity, flammability, and environmental impact. It would also include appropriate safety precautions for handling and disposing of the compound.

未来方向

This would involve discussing potential future research directions. This could include potential applications of the compound, unanswered questions about its properties or reactivity, and ways its synthesis could be improved.

Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information may not be available. For a more detailed analysis, you may need to consult a specialist in the field or conduct laboratory experiments.

属性

IUPAC Name |

(1R)-3-amino-1-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIYHIOQVWTXII-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Amino-1-phenyl-propan-1-OL | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。